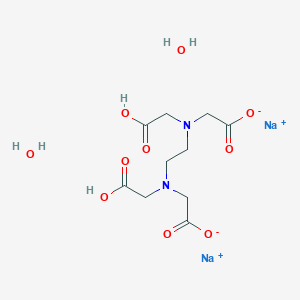

Ethylenediaminetetraacetic acid disodium salt dihydrate

Overview

Description

Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly referred to as EDTA, is a chelating agent that has the ability to bind to metal ions. It is widely used in various industries and medical fields due to its capacity to form stable complexes with calcium, iron, and other heavy metals.

Synthesis Analysis

The synthesis of EDTA nanoparticles was explored in a study where the compound was incorporated into a lamellar liquid crystal system. By replacing water with a 3 wt% aqueous solution of EDTA disodium salt in the Triton X-100/n-C10H21OH/H2O system, nanoparticles with a size of approximately 5-6 nm were produced, demonstrating a method for creating nanoscale EDTA particles .

Molecular Structure Analysis

The molecular structure of EDTA allows it to form supramolecular aggregates, as evidenced by a study that observed pH-dependent changes in optical density in the ultraviolet region. These changes were most significant between pH 4 and 8, which corresponds to the deprotonation of the third ionizable group of EDTA with a pKa of 6.2. The formation of these aggregates was confirmed using size-exclusion chromatography, dialysis, and cryo-electron microscopy, revealing structures 2-4 nm in diameter .

Chemical Reactions Analysis

EDTA has been shown to be effective in dissolving renal calculi, particularly those containing calcium. A study demonstrated that a 5% solution of tetrasodium EDTA could dissolve struvite calculi significantly faster than saline. The addition of trypsin appeared to facilitate the penetration of the EDTA solution into the calculi, although it did not directly dissolve the stones .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDTA have been utilized in various applications, including its use as a food additive. An analytical method was developed to determine the concentration of calcium disodium EDTA in bottled food products. The method involved solid-liquid extraction, evaporation, and gas chromatography with mass spectrometric detection, achieving recoveries of 96-108% with acceptable precision. This study highlighted the importance of analyzing both the liquid and solid phases of food products to accurately measure the total amount of the additive .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide : EDTA disodium salt dihydrate's solubility in supercritical carbon dioxide was studied, revealing its potential in various applications like extraction and chromatography (Wang & Wu, 2016).

Endodontic Applications : In dentistry, particularly endodontics, EDTA reacts with calcium ions in dentine to form soluble calcium chelates (Mohammadi, Shalavi, & Jafarzadeh, 2013).

Metal Ion Separation and Detection : EDTA is used as an eluant for separating and detecting metal ions, offering a simpler and more efficient approach compared to traditional methods (Lien, Boerner, & Tarter, 1987).

Nanoparticle Synthesis : EDTA disodium salt dihydrate is used in the synthesis of nanoparticles, improving the lubrication properties of certain systems (Ding, Xu, & Guo, 2006).

Microanalytical Reagent : Extensive research highlights the importance of EDTA as a reagent in microanalysis due to its chelating properties (Barnard, Broad, & Flaschka, 1959).

Amperometric Flow Injection Analysis : EDTA is instrumental in amperometric detection in flow injection analysis, facilitating more efficient analytical processes (Fogg, Fernández-Arciniega Ma, & Alonso, 1985).

Activated Carbon Modification : Its use in modifying activated carbon for enhanced nickel removal showcases its potential in environmental applications (Yiran, Zhang, & Liu, 2018).

Impregnating Reagent in Chromatography : EDTA is used as an impregnating reagent to resolve various compounds, demonstrating its versatility in chromatographic techniques (Bhushan & Parshad, 1996).

Magnetic Resonance Imaging (MRI) Applications : The preparation of Gd-EDTA/SiO2 for MRI, displaying the potential of EDTA in enhancing diagnostic imaging techniques (Kobayashi et al., 2013).

Fuel Cell Catalysts : In the preparation of Pt/CNT catalysts, EDTA disodium salt is used as a stabilizing agent, underlining its role in advancing fuel cell technology (Liu et al., 2007).

Electrochemical Synthesis : The electrochemical synthesis of Co(II) chelate complexes with EDTA showcases its utility in coordination chemistry (Kostyuk, Dick, & Tereshko, 2007).

Forward Osmosis and Membrane Distillation : EDTA-2Na's role in enhancing forward osmosis and its recovery through membrane distillation is significant in water treatment technologies (Nguyen et al., 2017).

Interaction with Other Compounds : Studies on the interaction of EDTA with other molecules provide insights into its potential in creating complex multicomponent systems (Song et al., 2011).

γ-Alumina Interaction : Research into the interaction of EDTA with γ-alumina enhances understanding of its application in catalysis and material science (Ryczkowski, 1995).

Scleroderma Treatment : Although outside the realm of common use, the potential application of disodium EDTA in treating scleroderma was investigated, highlighting its diverse medical applications (Neldner, Winkelmann, & Perry, 1962).

Unexpected Outcomes in Dairy Cows : Research on the effects of consecutive infusions of Na2EDTA in dairy cows provides important insights into its safe application in veterinary medicine (Liesegang, Riond, & Wanner, 1999).

Antibiotic Synergy : The synergistic effect of EDTA combinations with antibiotics on resistant bacterial strains underlines its potential in combating antibiotic resistance (Weiser, Wimpenny, & Asscher, 1969).

Safety And Hazards

Future Directions

properties

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJJZOQPCKUOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2Na2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediaminetetraacetic acid disodium salt dihydrate | |

CAS RN |

6381-92-6 | |

| Record name | Edetate disodium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)

![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)